molecular formula C9H14ClN3 B14766802 6-Chloro-N2-isobutylpyridine-2,3-diamine

6-Chloro-N2-isobutylpyridine-2,3-diamine

Cat. No.: B14766802
M. Wt: 199.68 g/mol
InChI Key: SCBGVYQKYQKVJA-UHFFFAOYSA-N
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Description

6-Chloro-N2-isobutylpyridine-2,3-diamine (CAS: 1186395-64-1) is a substituted pyridine diamine with the molecular formula C₉H₁₄ClN₃ and a molecular weight of 199.69 g/mol. Its structure features a pyridine ring substituted at the 6-position with a chlorine atom and at the 2-position with an isobutylamino group. The compound is cataloged under MDL number MFCD20687444 and is typically available at 95% purity for research applications .

Pyridine diamines are critical intermediates in medicinal chemistry, often serving as precursors for heterocyclic scaffolds with biological activity.

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

6-chloro-2-N-(2-methylpropyl)pyridine-2,3-diamine

InChI

InChI=1S/C9H14ClN3/c1-6(2)5-12-9-7(11)3-4-8(10)13-9/h3-4,6H,5,11H2,1-2H3,(H,12,13)

InChI Key

SCBGVYQKYQKVJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=CC(=N1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2-isobutylpyridine-2,3-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloropyridine-2,3-diamine.

    Alkylation: The 6-chloropyridine-2,3-diamine is then subjected to alkylation using isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 6-Chloro-N2-isobutylpyridine-2,3-diamine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-isobutylpyridine-2,3-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with different functional groups.

Scientific Research Applications

6-Chloro-N2-isobutylpyridine-2,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N2-isobutylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 6-Chloro-N2-isobutylpyridine-2,3-diamine with three closely related pyridine diamines:

Compound Name Substituent (N2 Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
6-Chloro-N2-isobutylpyridine-2,3-diamine Isobutyl C₉H₁₄ClN₃ 199.69 1186395-64-1
6-Chloro-N2-cyclopropylpyridine-2,3-diamine Cyclopropyl C₈H₁₀ClN₃ 183.64 1044770-73-1
6-Chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine Cyclopropylmethyl C₉H₁₂ClN₃ 197.67 1546767-06-9
6-Isopropoxy-N2-methylpyridine-2,3-diamine Isopropoxy (O-linked) C₉H₁₅N₃O 181.24 172648-43-0
Key Observations:

Substituent Effects: The isobutyl group in the target compound introduces steric bulk compared to the smaller cyclopropyl or methyl groups in analogs. This may influence solubility, bioavailability, and binding interactions in biological systems. The isopropoxy group in 6-Isopropoxy-N2-methylpyridine-2,3-diamine introduces an oxygen atom, altering electronic properties and hydrogen-bonding capacity .

Molecular Weight Trends :

  • The molecular weight increases with larger substituents (e.g., isobutyl vs. cyclopropyl), correlating with lipophilicity (logP). For example, the cyclopropyl analog has a lower molecular weight (183.64 g/mol) and higher XLogP3 (2.0), suggesting greater hydrophobicity .

Pharmacological Potential (Inferred from Analogs)

  • Anticancer Activity: Benzo[g]quinoxaline derivatives (e.g., compound 3 in ) induce apoptosis via Bax activation and Bcl2 downregulation, with submicromolar IC₅₀ values in MCF-7 cells. Similar mechanisms may apply to pyridine diamines with optimized substituents .
  • Anti-HIV-1 Activity : Cyclam-modified pyridine derivatives () exhibit anti-HIV-1 activity, though the macrocyclic framework differs from the target compound’s linear structure. Substitution patterns (e.g., chlorine position) could modulate such activity .

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